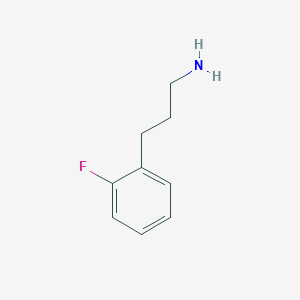

3-(2-Fluorophenyl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVQQTKPOFRHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91319-62-9 | |

| Record name | 3-(2-fluorophenyl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 2 Fluorophenyl Propan 1 Amine

Retrosynthetic Analysis of 3-(2-Fluorophenyl)propan-1-amine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. chembam.com For this compound, several logical disconnections can be envisioned, primarily focusing on the formation of the carbon-nitrogen bond.

Classical and Modern Approaches to Primary Amine Synthesis

The synthesis of primary amines can be achieved through a variety of well-established and contemporary methods. The choice of method often depends on the specific substrate and the desired purity of the final product.

Reductive Amination Pathways Utilizing 3-(2-Fluorophenyl)propanal Precursors

Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds. libretexts.orgmasterorganicchemistry.com In the context of this compound synthesis, the precursor is 3-(2-Fluorophenyl)propanal. This reaction typically proceeds in two steps: the formation of an imine or enamine intermediate followed by its reduction. libretexts.org

| Precursor | Reagents | Key Features |

| 3-(2-Fluorophenyl)propanal | 1. NH₃2. NaBH₃CN or NaBH(OAc)₃ or H₂/Pd | One-pot procedure, good yields, avoids over-alkylation. masterorganicchemistry.com |

| 3-(2-Fluorophenyl)propanal | H₂/Catalyst, NH₃ | Catalytic hydrogenation offers a clean reduction. |

Gabriel Synthesis and Variants for this compound Construction

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, effectively avoiding the overalkylation that can occur with direct ammonolysis. wikipedia.orgbyjus.comchemistrysteps.com The synthesis begins with the N-alkylation of potassium phthalimide (B116566) with a suitable primary alkyl halide, in this case, a 3-(2-fluorophenyl)propyl halide. wikipedia.org This step proceeds via an SN2 reaction. nrochemistry.com

The resulting N-alkylphthalimide is a stable intermediate that can be isolated and purified. The final step involves the cleavage of the phthalimide group to release the primary amine. This is traditionally achieved by acidic hydrolysis, but a milder and more common method is hydrazinolysis, known as the Ing-Manske procedure, which involves treatment with hydrazine (B178648) hydrate. nrochemistry.comthermofisher.com This latter method often provides higher yields and is compatible with a wider range of functional groups. thermofisher.com

| Starting Material | Reagents | Intermediate | Product |

| 3-(2-Fluorophenyl)propyl halide | 1. Potassium phthalimide2. Hydrazine hydrate | N-(3-(2-Fluorophenyl)propyl)phthalimide | This compound |

Ritter Reaction Analogues in the Context of Fluorinated Arylpropanes

The Ritter reaction provides a pathway to N-alkyl amides from nitriles and a source of a stable carbocation, such as an alkene or an alcohol in the presence of a strong acid. wikipedia.orgorganic-chemistry.org To synthesize this compound, a suitable precursor would be 3-(2-fluorophenyl)propan-1-ol.

In a Ritter-type approach, the alcohol would be treated with a strong acid to generate a carbocation. This carbocation would then be trapped by a nitrile, such as acetonitrile, to form a nitrilium ion intermediate. organic-chemistry.org Subsequent hydrolysis of the nitrilium ion yields an N-acetylated amine, which can then be hydrolyzed under acidic or basic conditions to afford the desired primary amine, this compound. It is important to note that the success of the Ritter reaction is highly dependent on the stability of the carbocation intermediate. youtube.com

| Precursor | Reagents | Intermediate | Final Step |

| 3-(2-Fluorophenyl)propan-1-ol | 1. Strong acid (e.g., H₂SO₄)2. Nitrile (e.g., CH₃CN)3. H₂O | N-(3-(2-Fluorophenyl)propyl)acetamide | Hydrolysis |

Hofmann Rearrangement and Curtius Rearrangement Strategies from Carboxylic Acid Derivatives

Both the Hofmann and Curtius rearrangements are powerful methods for the synthesis of primary amines from carboxylic acid derivatives, with the key feature being the loss of one carbon atom. wikipedia.orgmasterorganicchemistry.com

The Hofmann rearrangement utilizes a primary amide, in this case, 3-(2-fluorophenyl)propanamide, which is treated with bromine or chlorine in the presence of a strong base to yield the primary amine. wikipedia.org The reaction proceeds through a key isocyanate intermediate which is then hydrolyzed to the amine. wikipedia.org

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. wikipedia.orgorganic-chemistry.org The acyl azide precursor, 3-(2-fluorophenyl)propanoyl azide, can be prepared from the corresponding carboxylic acid or acyl chloride. illinoisstate.edunih.gov Like the Hofmann rearrangement, the Curtius rearrangement proceeds with retention of configuration at the migrating group. wikipedia.org

| Rearrangement | Starting Material | Key Reagents | Intermediate |

| Hofmann | 3-(2-Fluorophenyl)propanamide | Br₂ or Cl₂, NaOH | 2-Fluorophenylethyl isocyanate |

| Curtius | 3-(2-Fluorophenyl)propanoic acid | 1. SOCl₂ or (COCl)₂2. NaN₃3. Heat (Δ)4. H₂O | 2-Fluorophenylethyl isocyanate |

Nitrile Reduction Pathways to this compound

The reduction of a nitrile offers a direct route to a primary amine with the same number of carbon atoms. For the synthesis of this compound, the required precursor is 3-(2-fluorophenyl)propanenitrile.

This transformation can be effectively achieved through catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere. Alternatively, chemical reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup will also yield the desired primary amine. smolecule.com

| Precursor | Reducing Agent | Reaction Conditions |

| 3-(2-Fluorophenyl)propanenitrile | H₂/Raney Ni or Pd/C | High pressure and/or temperature |

| 3-(2-Fluorophenyl)propanenitrile | 1. LiAlH₄2. H₂O | Anhydrous ether or THF |

Stereoselective Synthesis of Chiral this compound Analogues

The development of methods for the stereoselective synthesis of chiral amines is of paramount importance due to the often differing pharmacological profiles of enantiomers. For analogues of this compound, several advanced strategies are being explored to control stereochemistry.

Asymmetric Hydrogenation of Imines or Nitriles

Asymmetric hydrogenation of prochiral imines or nitriles stands as one of the most direct and atom-economical methods for producing chiral amines. This transformation typically involves the use of a chiral transition metal catalyst, often based on iridium, rhodium, or iron, which facilitates the enantioselective addition of hydrogen across the C=N double bond.

While specific examples for the direct asymmetric hydrogenation to produce chiral this compound are not extensively documented in peer-reviewed literature, the principles can be illustrated by the successful hydrogenation of analogous imines. For instance, iron complexes featuring amine(imine)diphosphine ligands have been shown to be highly effective for the asymmetric transfer hydrogenation of various ketones and imines, achieving high turnover frequencies. nih.gov Similarly, metal-free approaches using chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for the asymmetric hydrogenation of imines. rsc.orggoogle.com These catalysts activate the imine towards reduction by a hydrogen donor like a Hantzsch ester, proceeding with high enantioselectivity for a range of substrates. google.com The general applicability of these methods suggests their potential for the synthesis of enantiomerically enriched this compound.

Table 1: Representative Examples of Asymmetric Imine Hydrogenation

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid / Hantzsch Ester | N-Aryl Imines | Chiral Secondary Amines | Up to 98% | google.com |

| Amine(imine)diphosphine Iron Complexes | Aryl Ketones and Imines | Chiral Alcohols and Amines | High | nih.gov |

| Chiral Boron Lewis Acids | Imines | Chiral Amines | Up to 89% | rsc.org |

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral amines like this compound, a common approach involves the reaction of an organometallic reagent with an imine derived from a chiral amine, such as a sulfinamide. For example, N-tert-butanesulfinyl imines are widely used due to their high stereodirecting ability and the ease of removing the sulfinyl group under mild acidic conditions. The synthesis of various chiral amines has been successfully achieved with high diastereoselectivity using this methodology. While a direct application to this compound is not readily found in the literature, the robustness of this method with a wide range of substrates makes it a highly viable strategy.

Organocatalytic Approaches to Enantiopure this compound

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis by offering a metal-free alternative to traditional methods. Chiral Brønsted acids, such as phosphoric acids, have been particularly successful in this arena.

One relevant approach is the chiral phosphoric acid-catalyzed coupling of C-alkynyl N,N'-di-(tert-butoxycarbonyl)-aminals with nucleophiles. nih.gov These reactions proceed through the in-situ formation of a chiral N-Boc-imine, which then undergoes a highly enantioselective addition. nih.gov This strategy could be adapted for the synthesis of chiral precursors to this compound. Furthermore, organocatalysts like cinchonine (B1669041) have been employed in the synthesis of related structures, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, demonstrating the potential of this class of catalysts for reactions involving propanone backbones. nih.gov

Enzyme-Catalyzed Biotransformations for Stereoselective Production

Biocatalysis, utilizing enzymes to perform chemical transformations, offers significant advantages in terms of selectivity and sustainability. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. Transaminases, for example, are a class of enzymes capable of converting ketones to chiral amines with very high enantiomeric excess.

A potential biocatalytic route to chiral this compound would involve the use of a transaminase to resolve a racemic mixture of the amine or to asymmetrically aminate a corresponding ketone precursor, 3-(2-fluorophenyl)propan-1-one. The high degree of selectivity often observed in enzymatic reactions makes this an attractive, albeit less explored, avenue for the production of this specific chiral amine.

Chemo- and Regioselective Considerations in the Synthesis of this compound

The presence of multiple reactive sites in precursors to this compound necessitates careful consideration of chemo- and regioselectivity. For instance, in reactions involving the aromatic ring, the fluorine substituent acts as an ortho-, para-director in electrophilic aromatic substitution, while also being deactivating. In nucleophilic aromatic substitution, the fluorine can be a leaving group under certain conditions.

In the context of side-chain modifications, selective reaction at the amine or at a carbon position is crucial. For example, in the synthesis of fluorinated 2-aminopyridines, the regioselectivity of cyclization reactions is a key factor. rsc.org Similarly, the regioselective synthesis of functionalized furanones from 1,3-bis(trimethylsiloxy)buta-1,3-dienes highlights the importance of controlling where new bonds are formed in a molecule with multiple potential reaction sites. rsc.org For the synthesis of this compound, controlling reactions to occur specifically at the desired position on the propyl chain, without unintended reactions on the fluorophenyl ring, is a primary consideration.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, several of these principles can be applied.

One key aspect is the use of catalytic rather than stoichiometric reagents to improve atom economy and reduce waste. walisongo.ac.id The asymmetric hydrogenation and organocatalytic methods discussed previously are excellent examples of this principle in action. Another important consideration is the choice of solvent, with a preference for greener alternatives to hazardous solvents like dichloromethane.

Furthermore, the development of one-pot or multi-component reactions, where multiple synthetic steps are combined in a single operation, can significantly reduce solvent usage, energy consumption, and waste generation. rsc.org An example is the boric acid-catalyzed condensation for amide bond formation, which uses a catalyst and generates water as the only byproduct. walisongo.ac.id Applying these principles to the synthesis of this compound can lead to more sustainable and cost-effective manufacturing processes.

Precursor Chemistry for 3 2 Fluorophenyl Propan 1 Amine Synthesis

Synthesis of 2-Fluorophenylpropan-1-ol Derivatives

A key precursor in the synthesis of 3-(2-fluorophenyl)propan-1-amine is 3-(2-fluorophenyl)propan-1-ol. This alcohol can be prepared through several synthetic routes, most notably through the reduction of corresponding carboxylic acids or their ester derivatives.

One common method involves the reduction of 3-(2-fluorophenyl)propanoic acid or its esters, such as methyl 3-(2-fluorophenyl)propanoate. Powerful reducing agents are typically employed for this transformation. For instance, borane-tetrahydrofuran complex (borane-THF) can effectively reduce the carboxylic acid group to a primary alcohol. The reaction is generally carried out in an appropriate solvent like tetrahydrofuran at elevated temperatures. Another potent reducing agent that can be utilized is lithium aluminum hydride (LiAlH₄). This reagent is highly effective in converting both carboxylic acids and esters to their corresponding alcohols.

An alternative approach to 3-(fluorophenyl)propanol derivatives involves the reaction of a suitable organometallic reagent with an epoxide. For example, a Grignard reagent derived from a fluorinated aromatic halide can react with propylene oxide to yield the desired propanol structure. However, this method may present challenges in controlling regioselectivity.

The following table summarizes a common synthetic route to a 3-(fluorophenyl)propan-1-ol derivative:

| Reactant | Reagent | Product |

| 3-(4-fluorophenyl)propanoic acid | Samarium(II) iodide, water, triethylamine | 3-(4-Fluorophenyl)propan-1-ol amazonaws.com |

It is important to note that while the example above illustrates the synthesis of the 4-fluoro isomer, a similar strategy can be applied for the synthesis of the 2-fluoro isomer, 3-(2-fluorophenyl)propan-1-ol.

Synthesis of 3-(2-Fluorophenyl)propanoic Acid and its Derivatives

3-(2-Fluorophenyl)propanoic acid is another critical precursor, which can be synthesized through various established organic chemistry methodologies. A prevalent method involves the malonic ester synthesis. This approach typically begins with the alkylation of diethyl malonate with a suitable 2-fluorobenzyl halide.

A specific example of this synthesis involves the reaction of diethyl 2-(2-fluorobenzyl)malonate with hydrochloric acid and glacial acetic acid. The mixture is heated under reflux for an extended period, leading to hydrolysis of the ester groups and subsequent decarboxylation to yield 3-(2-fluorophenyl)propanoic acid. This reaction proceeds with a good yield, reported to be around 70%. prepchem.com

The key steps in this synthesis are outlined below:

Alkylation: Diethyl malonate is deprotonated with a base to form a nucleophilic enolate, which then undergoes a substitution reaction with 2-fluorobenzyl bromide.

Hydrolysis and Decarboxylation: The resulting diethyl 2-(2-fluorobenzyl)malonate is then subjected to acidic hydrolysis to convert the ester groups into carboxylic acids. Upon heating, one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final product.

The following table details the reactants and conditions for a specific synthesis of 3-(2-fluorophenyl)propanoic acid:

| Starting Material | Reagents | Reaction Conditions | Product | Yield |

| Diethyl 2-(2-fluorobenzyl)malonate | 37% HCl, glacial acetic acid | Reflux for 27 hours | 3-(2-Fluorophenyl)propanoic acid | 70% prepchem.com |

Preparation of 3-(2-Fluorophenyl)propanal and Related Aldehydes

The aldehyde precursor, 3-(2-fluorophenyl)propanal, can be synthesized through several routes, including the oxidation of the corresponding primary alcohol, 3-(2-fluorophenyl)propan-1-ol, or through carbon-carbon bond-forming reactions.

A common and direct method is the controlled oxidation of 3-(2-fluorophenyl)propan-1-ol. This can be achieved using a variety of oxidizing agents. For instance, a mixture of sulfuric acid and potassium dichromate can be used to oxidize 1-propanol to propanal. To prevent over-oxidation to the carboxylic acid, the aldehyde is typically distilled off as it is formed. This technique takes advantage of the lower boiling point of the aldehyde compared to the alcohol. Other mild oxidizing agents such as pyridinium chlorochromate (PCC) can also be employed for this conversion.

The following table summarizes a general method for the preparation of propanal from propanol:

| Reactant | Reagents | Key Condition | Product |

| 1-Propanol | Sulfuric acid, Potassium dichromate | Distillation of the product as it forms | Propanal |

This method is adaptable for the synthesis of 3-(2-fluorophenyl)propanal from 3-(2-fluorophenyl)propan-1-ol.

Strategies for Introducing the Fluorine Atom into Propane (B168953) Backbone Precursors

The introduction of a fluorine atom onto an aromatic ring is a crucial step in the synthesis of these precursors. Several modern synthetic methods can be employed to achieve this transformation. These strategies can be broadly categorized into late-stage fluorination, where the fluorine atom is introduced towards the end of the synthetic sequence, and the use of fluorinated building blocks.

Some of the contemporary strategies for introducing fluorine include:

Direct C-H Fluorination: This method involves the direct replacement of a carbon-hydrogen bond on the aromatic ring with a fluorine atom. This can be achieved using electrophilic fluorinating agents, often in the presence of a transition metal catalyst.

Decarboxylative Fluorination: In this approach, a carboxylic acid group on the aromatic ring is replaced by a fluorine atom. This transformation is typically mediated by a silver catalyst and a fluorine source.

Electrophilic Addition to C=C Bonds: Fluorine can be introduced by the electrophilic addition of a fluorine-containing reagent across a carbon-carbon double bond in a precursor molecule.

Exploiting Commercial Availability of Key Intermediates

A key aspect of an efficient synthesis is the availability of starting materials and key intermediates. For the synthesis of this compound, a number of the necessary precursors are commercially available, which can significantly streamline the manufacturing process.

The following key intermediates are readily available from various chemical suppliers:

2-Fluorobenzaldehyde: This is a common starting material for the synthesis of various 2-fluorophenyl derivatives. scbt.comsynthonix.comsigmaaldrich.comfishersci.ca

2-Fluorophenylacetic acid: This carboxylic acid derivative can serve as a precursor for the synthesis of 3-(2-fluorophenyl)propanoic acid through chain extension reactions. calpaclab.comfishersci.casigmaaldrich.comaboundchem.comchemimpex.com

Diethyl malonate: A fundamental building block in the malonic ester synthesis of 3-(2-fluorophenyl)propanoic acid. carlroth.comchemimpex.comvigon.comthegoodscentscompany.com

3-(2-Fluorophenyl)propan-1-ol: The direct availability of this alcohol precursor simplifies the synthesis of the target amine. achemblock.combldpharm.com

3-(2-Fluorophenyl)propionic acid: The commercial availability of this acid provides a direct route to the corresponding alcohol or other derivatives. oakwoodchemical.com

The following table provides an overview of the commercial availability of these key intermediates:

| Compound | CAS Number | Availability |

| 2-Fluorobenzaldehyde | 446-52-6 | Commercially available scbt.comsynthonix.comsigmaaldrich.comfishersci.ca |

| 2-Fluorophenylacetic acid | 451-82-1 | Commercially available calpaclab.comfishersci.casigmaaldrich.comaboundchem.comchemimpex.com |

| Diethyl malonate | 105-53-3 | Commercially available carlroth.comchemimpex.comvigon.comthegoodscentscompany.com |

| 3-(2-Fluorophenyl)propan-1-ol | 76727-24-7 | Commercially available achemblock.combldpharm.com |

| 3-(2-Fluorophenyl)propionic acid | 1643-26-1 | Commercially available oakwoodchemical.com |

The ability to source these precursors commercially allows for a more convergent and cost-effective synthesis of this compound.

This is a placeholder for the article. The content will be generated in the next turn.

Chemical Reactivity and Derivatization Strategies of 3 2 Fluorophenyl Propan 1 Amine

Transformations Involving the Aromatic Fluorine Atom

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. wikipedia.org The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

In the case of 3-(2-fluorophenyl)propan-1-amine, the fluorine atom is the leaving group. While fluorine is highly electronegative, it is generally a poor leaving group in nucleophilic substitution reactions. However, in the context of SNAr, the rate-determining step is typically the initial nucleophilic attack. youtube.com The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus more susceptible to attack. youtube.com Consequently, the reactivity order for halogens in SNAr reactions is often F > Cl > Br > I, the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.comlibretexts.org

The phenyl ring in this compound is not activated by classic strong EWGs like nitro groups. The propylamino group is an activating, ortho-, para-directing group for electrophilic substitution, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr on the unprotected amine is generally unfavorable. Recent advances, however, have enabled SNAr on unactivated fluoroarenes using organic photoredox catalysis, which proceeds via a cation radical-accelerated mechanism. nih.gov This method has been shown to work for electron-neutral and even electron-rich fluoroarenes with various nucleophiles. nih.gov

For a successful SNAr reaction on this compound, it would be crucial to first protect the primary amine to prevent it from acting as a competing nucleophile or interfering with the reaction conditions. Protection as an amide or carbamate (B1207046) would also render the side chain electron-withdrawing, which could slightly increase the electrophilicity of the aromatic ring.

Table 1: Examples of Nucleophilic Aromatic Substitution on Unactivated Fluoroarenes

| Fluoroarene Substrate | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

| 4-Fluorotoluene | Pyrazole | Acridinium photocatalyst, Blue LED, K₂CO₃ | 1-(p-tolyl)-1H-pyrazole | 85% | nih.gov |

| 1-Fluoro-4-methoxybenzene | Morpholine | Acridinium photocatalyst, Blue LED, K₂CO₃ | 4-(4-methoxyphenyl)morpholine | 76% | nih.gov |

| 4-Fluorotoluene | Benzoic Acid | Acridinium photocatalyst, Blue LED, Cs₂CO₃ | p-tolyl benzoate | 81% | nih.gov |

Metal-Catalyzed Cross-Coupling Reactions at the Fluorine Position

The activation of C-F bonds for metal-catalyzed cross-coupling reactions is a significant challenge in organic synthesis due to their high bond dissociation energy. nih.gov Despite this difficulty, several catalytic systems, particularly those based on nickel and palladium, have been developed to functionalize aryl fluorides. These methods provide a powerful alternative to SNAr for forming new carbon-carbon and carbon-heteroatom bonds.

For this compound, cross-coupling reactions would again likely require N-protection to prevent the amine from coordinating to the metal catalyst and inhibiting catalysis. Once protected, the 2-fluorophenyl moiety could undergo various coupling reactions. For instance, silylboronate-mediated defluorinative cross-coupling has been reported to occur with secondary amines at room temperature without a transition metal catalyst, a process that shows high chemoselectivity. nih.gov This method is effective for a wide range of (hetero)aryl fluorides and tolerates other functional groups like ethers and chlorides. nih.gov

Palladium-catalyzed Buchwald-Hartwig amination conditions have also been adapted for fluoroalkylamines, using weaker bases like potassium phenoxide (KOPh) to accommodate the more sensitive products. nih.gov While these examples involve coupling amines to aryl halides, the principles can inform the reverse reaction. Iron-catalyzed cross-coupling of alkyl fluorides with aryl Grignard reagents has also been demonstrated, showcasing the expanding toolkit for C-F activation. dntb.gov.ua

Table 2: Examples of Metal-Catalyzed Cross-Coupling of Aryl Fluorides

| Aryl Fluoride (B91410) | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

| 1-Fluoro-4-cyanobenzene | N-Methylaniline | Et₃SiBpin, KOtBu | 4-(methyl(phenyl)amino)benzonitrile | 98% | nih.gov |

| 2-Fluoropyridine | Dibenzylamine | Et₃SiBpin, KOtBu | N,N-dibenzylpyridin-2-amine | 98% | nih.gov |

| 4-Chlorofluorobenzene | N-Methylaniline | Et₃SiBpin, KOtBu | 4-chloro-N-methyl-N-phenylaniline | 94% | nih.gov |

Directed Ortho-Metalation Strategies on the Fluorophenyl Moiety

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles.

In this compound, there are two potential directing groups: the fluorine atom and the aminopropyl side chain.

Fluorine as a DMG: Fluorine is considered a moderate DMG. organic-chemistry.org It can direct lithiation to the adjacent C3 position.

Amine functionality as a DMG: A primary amine is acidic and will be deprotonated by the organolithium base. To be an effective DMG, the amine must typically be protected as a more complex-inducing group, such as a pivalamide (B147659) (-NHCOtBu) or a carbamate (-NHBoc). baranlab.orguwindsor.ca A protected amine on the propyl chain could potentially direct metalation to the C3 position through the formation of a six-membered ring intermediate with the lithium base.

Competition between these two directing groups would determine the site of metalation. Often, a protected amine is a stronger DMG than fluorine. However, the specific outcome would depend on the choice of protecting group, base, and reaction conditions. If the amine were protected as a strong DMG, metalation would be expected to occur regioselectively at the C3 position, adjacent to the fluorine, due to the combined directing and acidifying effects. The resulting organolithium species could then be quenched with electrophiles such as aldehydes, alkyl halides, or silyl (B83357) chlorides to introduce new substituents.

Table 3: Common Directing Metalation Groups (DMGs) and Electrophiles

| Directing Group (DMG) | Relative Strength | Common Electrophiles | Resulting Functional Group | Reference |

| -CONR₂ | Strong | I₂ | -I | wikipedia.orgorganic-chemistry.org |

| -OCONR₂ | Strong | (CH₃)₂SO₄ | -CH₃ | wikipedia.orgorganic-chemistry.org |

| -NHCOR | Strong | CO₂ then H₃O⁺ | -COOH | wikipedia.orgorganic-chemistry.org |

| -OMe | Moderate | RCHO | -CH(OH)R | wikipedia.orgorganic-chemistry.org |

| -F | Moderate | TMS-Cl | -Si(CH₃)₃ | wikipedia.orgorganic-chemistry.org |

Reactivity of the Propane (B168953) Backbone

The three-carbon chain of this compound provides further opportunities for functionalization, distinct from the reactions on the aromatic ring.

Functionalization via C-H Activation Methodologies

Direct functionalization of otherwise unreactive C-H bonds is a highly sought-after transformation in modern organic synthesis. For alkylamines, C-H activation typically occurs at the position alpha (α) to the nitrogen atom due to the directing effect of the nitrogen. However, achieving selectivity at other positions (β, γ) can be challenging.

In the case of this compound, the primary amine would first need to be converted to a tertiary amine, for example, through N,N-dimethylation. Palladium-catalyzed C(sp³)-H arylation of tertiary alkylamines has been shown to occur at the gamma (γ) position, which in this case would correspond to the C3 carbon of the propane chain (the benzylic position). nih.gov This reaction often requires a specific directing group attached to the nitrogen. Unprotected primary or secondary amines are often challenging substrates for C-H activation reactions due to catalyst inhibition, making N-protection or derivatization a necessary first step. researchgate.net

Radical Reactions Involving the Alkyl Chain

Radical reactions offer a complementary approach to functionalizing the alkyl chain. The decomposition of propylamine (B44156) can lead to various products through radical pathways, including propene and ammonia. acs.org In a synthetic context, radical reactions can be controlled to achieve specific transformations. For instance, nitrogen-radicals, generated photocatalytically, can participate in multicomponent cascades to build complex amine-containing structures. nih.govcapes.gov.br

For this compound, after N-protection, it is conceivable that radical abstraction of a hydrogen atom from the propane chain could be initiated. The position of this abstraction would depend on the specific radical and reaction conditions. The benzylic C-H bonds at the C3 position are generally weaker and more susceptible to radical abstraction. Once formed, the resulting carbon-centered radical could be trapped by various radical acceptors, such as electron-deficient olefins in a Giese-type reaction, to form new C-C bonds.

Selective Functionalization of this compound

Given the multiple reactive sites, achieving selective functionalization of this compound requires a careful strategic approach. The primary amine is the most basic and nucleophilic center in the molecule and will react preferentially with most electrophiles. Therefore, any strategy aimed at modifying the aromatic ring or the alkyl backbone must almost invariably begin with the protection of the amino group.

Amine Protection: The amine can be protected with standard protecting groups such as tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn). The choice of protecting group is critical as it can influence subsequent reactions. For example, an amide protecting group (e.g., pivaloyl) can act as a powerful directing group in ortho-metalation. baranlab.org

Selective Aromatic Functionalization: With the amine protected, the aromatic ring can be targeted.

Ortho-Lithiation: As discussed, using the protected amine or the fluorine as a DMG allows for regioselective substitution at the C3 position.

Cross-Coupling: Metal-catalyzed cross-coupling at the C-F bond offers a route to C-C or C-heteroatom bonds at the C2 position.

Electrophilic Aromatic Substitution: The protected aminopropyl group is generally ortho-, para-directing. Given that the para position (C5) is open, electrophilic substitution (e.g., bromination, nitration) would likely occur at this site, and to a lesser extent at the sterically hindered C3 position.

Selective Backbone Functionalization:

C-H Activation: After conversion to a suitable N-protected derivative, metal-catalyzed C-H activation could potentially functionalize the benzylic C3 position of the propyl chain.

Radical Reactions: Radical functionalization would also likely favor the benzylic C3 position.

By choosing the appropriate sequence of protection, functionalization, and deprotection steps, it is possible to selectively modify each part of the this compound molecule, enabling the synthesis of a diverse array of derivatives.

Spectroscopic and Structural Elucidation Studies on 3 2 Fluorophenyl Propan 1 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-(2-Fluorophenyl)propan-1-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments would be employed for unambiguous signal assignment.

Multi-dimensional NMR techniques are indispensable for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would reveal correlations between the protons of the propyl chain and between adjacent protons on the phenyl ring. nih.gov For instance, the protons on C1 would show a correlation to the protons on C2, which in turn would correlate with the protons on C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It allows for the direct assignment of each carbon atom in the molecule to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov HMBC is critical for piecing together the molecular skeleton. For example, the protons of the amino group would show a correlation to C1 of the propyl chain, and the protons on C3 would show correlations to carbons in the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the conformation of the molecule. For instance, NOESY could reveal spatial proximity between the protons on C3 of the propyl chain and the proton at the 6-position of the phenyl ring.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | COSY Correlations (with ¹H at) | HSQC Correlation (with ¹³C at) | HMBC Correlations (with ¹³C at) |

| H on NH₂ | H on C1 | C of NH₂ | C1, C2 |

| H on C1 | H on NH₂, H on C2 | C1 | C2, C3, C of NH₂ |

| H on C2 | H on C1, H on C3 | C2 | C1, C3, C of Phenyl |

| H on C3 | H on C2, H on Phenyl | C3 | C1 of Phenyl, C2 of Phenyl, C2 |

| Aromatic H | Other Aromatic H | Aromatic C | Other Aromatic C |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. chemscene.combldpharm.com The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aromatic fluorides. The precise chemical shift would be influenced by the electronic environment and the substitution pattern on the phenyl ring. chemscene.com The fluorine signal would likely appear as a multiplet due to coupling with the aromatic protons.

| Compound | Expected ¹⁹F Chemical Shift Range (ppm) |

| Aryl-F | +80 to +170 (relative to neat CFCl₃) bldpharm.com |

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. docbrown.info For this compound (C₉H₁₂FN), the predicted monoisotopic mass is 153.09538 Da. uni.lu HRMS would be able to confirm this exact mass. Predicted m/z values for various adducts that could be observed in an ESI-MS experiment are available in public databases. uni.lu

Predicted MS Adducts for C₉H₁₂FN This is an interactive table based on predicted data.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 154.10266 |

| [M+Na]⁺ | 176.08460 |

| [M-H]⁻ | 152.08810 |

| [M]⁺ | 153.09483 |

Data sourced from PubChem. uni.lu

The fragmentation of related aliphatic amines often involves the loss of small neutral molecules or radicals. docbrown.info For this compound, characteristic fragmentation pathways would likely involve cleavage of the C-C bonds in the propyl chain and potentially the loss of the aminopropyl side chain from the phenyl ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, C-N stretching, and vibrations associated with the fluorinated benzene (B151609) ring. docbrown.inforsc.org The N-H stretching of a primary amine typically appears as a doublet in the range of 3300-3500 cm⁻¹. docbrown.info Aromatic C-H stretches are found above 3000 cm⁻¹, while aliphatic C-H stretches are just below 3000 cm⁻¹. The C-F stretching vibration for an aryl fluoride (B91410) would give a strong absorption in the 1270-1200 cm⁻¹ region. researchgate.net

Expected IR Absorption Bands for this compound This is an interactive table based on typical functional group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (primary amine) | Stretching | 3300-3500 (doublet) |

| N-H | Bending | 1590-1650 |

| Aromatic C-H | Stretching | 3010-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1020-1250 |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

X-ray Crystallography of this compound Salts or Crystalline Derivatives

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. To date, no public crystal structure of this compound or its simple salts has been deposited in crystallographic databases. If a suitable single crystal of a salt, such as the hydrochloride, could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and information about the conformation of the molecule and its packing in the crystal lattice. For instance, studies on related fluorinated phenylacetamides have detailed the dihedral angles between the phenyl ring and side chains, as well as intermolecular interactions like hydrogen bonding. iucr.org Such an analysis would reveal the exact spatial arrangement of the 2-fluorophenyl group relative to the propanamine side chain and any intermolecular hydrogen bonding involving the amine and the fluoride atom.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiopure Analogues

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for the stereochemical characterization of enantiopure compounds, such as the analogues of this compound, providing invaluable information on their absolute configuration and solution-state conformation. The primary chiroptical techniques include electronic circular dichroism (ECD), optical rotatory dispersion (ORD), and vibrational circular dichroism (VCD).

The enantiomers of a chiral molecule exhibit mirror-image circular dichroism spectra, a principle that is fundamental to their differentiation and the determination of enantiomeric purity. researchgate.net For a molecule to be ECD active, it must possess a chromophore that absorbs ultraviolet or visible light in a chiral environment. rsc.org The phenyl group in this compound serves as a chromophore, making its enantiopure analogues suitable for ECD analysis. The sign and magnitude of the observed Cotton effects in the ECD spectrum are exquisitely sensitive to the spatial arrangement of atoms around the stereocenter. nih.gov

However, the inherent flexibility of open-chain compounds like this compound can complicate the interpretation of ECD spectra, as the observed spectrum is a population-weighted average of the spectra of all contributing conformers in solution. nih.gov To overcome this, computational methods, particularly time-dependent density functional theory (TD-DFT), are often employed to predict the ECD spectra for different conformers. aps.org By comparing the calculated spectra with the experimental data, the absolute configuration of the molecule can be reliably assigned.

In cases where the chromophore's absorption is weak or lies in a spectral region difficult to measure, derivatization of the amine with a chiral or achiral chromophoric reagent can be employed to enhance the CD signal and shift it to a more accessible wavelength range. nih.govrsc.org For instance, reaction with an isocyanate can form a urea (B33335) derivative with a strong CD signal. rsc.org Another approach involves the use of a chiral auxiliary or a metal-based assembly that forms a diastereomeric complex with the amine, inducing a strong CD response that can be correlated with the amine's absolute configuration. rsc.org

Vibrational circular dichroism (VCD) offers a powerful alternative or complementary technique to ECD. VCD measures the differential absorption of left and right circularly polarized infrared light, probing the chirality of the molecule through its vibrational transitions. chemrxiv.org A significant advantage of VCD is that all fundamental vibrational modes of a chiral molecule are potentially VCD active, providing a rich source of stereochemical information without the prerequisite of a UV-Vis chromophore. chemrxiv.org The VCD spectrum is a unique fingerprint of a chiral molecule's absolute configuration and conformation. chemrxiv.orgchemrxiv.org Similar to ECD, the interpretation of VCD spectra is heavily reliant on comparison with quantum chemical calculations. chemrxiv.org

Table 1: Representative Chiroptical Data for Enantiopure Phenylalkylamines

| Compound | Enantiomer | Specific Rotation ([α]D) | Solvent | ECD (λmax, nm (Δε)) |

| 1-Phenylethylamine (B125046) | (R)-(+) | +40.3° | Neat | 262 (+0.08), 257 (+0.07), 252 (+0.05) |

| 1-Phenylethylamine | (S)-(-) | -40.3° | Neat | 262 (-0.08), 257 (-0.07), 252 (-0.05) |

Note: The data in this table is representative for 1-phenylethylamine and is intended for illustrative purposes to demonstrate the nature of chiroptical data. Specific values for this compound and its derivatives would need to be determined experimentally.

The specific rotation is a measure of the extent to which a chiral compound rotates plane-polarized light at a specific wavelength (commonly the sodium D-line at 589 nm). wikipedia.orglibretexts.org Enantiomers will have equal but opposite specific rotation values. libretexts.org

Theoretical and Computational Chemistry Investigations of 3 2 Fluorophenyl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of 3-(2-Fluorophenyl)propan-1-amine. These methods provide a detailed picture of the electron distribution and orbital interactions, which are key determinants of the molecule's chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be utilized to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, and its energy is related to the ionization potential. The LUMO is the orbital to which an electron is most likely to be accepted, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Natural Bond Orbital (NBO) analysis, a further application of DFT, can be used to study charge distribution and intramolecular interactions. This analysis provides information about the delocalization of electron density between filled and unfilled orbitals, which can reveal stabilizing interactions within the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate calculations of the molecule's energy and other properties. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results obtained from other computational techniques and for obtaining a more precise understanding of the molecule's electronic structure.

Conformational Analysis of this compound

The flexibility of the propan-1-amine chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis is crucial for understanding the molecule's three-dimensional structure and how this influences its properties and interactions.

Energy Minimization and Potential Energy Surface Exploration

Computational methods can be used to explore the potential energy surface (PES) of this compound. The PES is a mathematical landscape that maps the energy of the molecule as a function of its geometry. By identifying the minima on this surface, the most stable conformations of the molecule can be determined. Energy minimization algorithms systematically alter the molecular geometry to find the lowest energy arrangement.

Role of Intramolecular Interactions (e.g., N-H...F hydrogen bonding)

The presence of a fluorine atom and an amine group in this compound raises the possibility of intramolecular hydrogen bonding between the amine hydrogen (N-H) and the fluorine atom (F). This interaction, if present, could significantly influence the preferred conformation of the molecule by stabilizing certain arrangements over others. Quantum chemical calculations can be employed to investigate the strength and geometric parameters of such potential hydrogen bonds.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. ulisboa.pt MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and conformational changes. ulisboa.pt

These simulations can be performed in the gas phase to study the intrinsic dynamics of the molecule or in the presence of a solvent to understand how the surrounding environment affects its behavior. For instance, MD simulations can reveal how water molecules interact with the amine and fluorophenyl groups of this compound, providing a molecular-level understanding of its solvation and transport properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Reaction Mechanism Studies of Key Transformations Involving this compound

Following an extensive search of scientific literature and computational chemistry databases, no specific studies were identified that have investigated the reaction mechanisms of key transformations involving this compound. The exploration of chemical reactions through computational methods provides deep insights into the pathways through which reactants evolve into products. This typically involves the elucidation of intermediates and, crucially, the characterization of transition states.

Transition State Characterization

No published research has focused on the characterization of transition states for reactions involving this compound. The characterization of a transition state, the highest energy point along a reaction coordinate, is fundamental to understanding reaction kinetics. This process involves locating the saddle point on the potential energy surface and analyzing its geometry and vibrational frequencies to confirm it as a true transition state. Such data, including activation energies, are vital for predicting reaction rates and understanding the factors that control them.

Reaction Coordinate Mapping

There is currently no available research that maps the reaction coordinates for transformations of this compound. Reaction coordinate mapping, often achieved through methods like intrinsic reaction coordinate (IRC) calculations, traces the minimum energy path connecting reactants, transition states, and products. This provides a detailed picture of the energetic landscape of a reaction, revealing the precise sequence of bond-breaking and bond-forming events.

Prediction of Spectroscopic Parameters via Computational Methods

A comprehensive review of existing literature reveals a lack of studies dedicated to the computational prediction of spectroscopic parameters for this compound. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for predicting various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. Without specific computational studies on this compound, no theoretical spectroscopic data can be presented.

Due to the absence of research in these specific areas of theoretical and computational chemistry for this compound, no data tables or detailed research findings can be provided for the outlined sections.

Applications of 3 2 Fluorophenyl Propan 1 Amine As a Synthetic Building Block and Chiral Auxiliary

Utilization in the Synthesis of Complex Organic Molecules

The 3-(2-fluorophenyl)propan-1-amine moiety is a valuable building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. molecularcloud.orgyoutube.com Its utility is demonstrated in its incorporation into various molecular scaffolds designed to exhibit specific biological activities.

For instance, related diphenylpropylamine derivatives have been investigated for their pharmaceutical applications, suggesting the potential of the core propan-1-amine structure in drug design. bldpharm.com Furthermore, the structural motif of 1,3-diarylpropan-1-ones, which are structurally related to this compound, has been explored for the development of new cytotoxic agents. nih.gov The synthesis of these complex molecules often involves the strategic introduction of the amine functionality to build upon and create diverse chemical entities.

The synthesis of active pharmaceutical ingredients (APIs) often relies on versatile building blocks. beilstein-journals.org Multicomponent reactions, for example, can be employed to construct complex molecules in a single step. A hypothetical multicomponent reaction involving this compound, an aldehyde, and an isocyanide could lead to the rapid assembly of diverse compound libraries for biological screening. The fluorinated phenyl ring in such products would be an attractive feature for modulating pharmacokinetic properties. The synthesis of various pharmaceutical agents often involves the amination of precursor molecules, a role for which this compound is well-suited. beilstein-journals.org

Role as a Chiral Auxiliary in Asymmetric Transformations

In asymmetric synthesis, a chiral auxiliary is a temporary chiral group that directs the stereochemical outcome of a reaction. While specific studies detailing the use of this compound as a chiral auxiliary are not extensively documented, its chiral nature, when resolved into its enantiomers, makes it a promising candidate for this role. The principles of asymmetric synthesis using chiral amines are well-established, with compounds like pseudoephedrine serving as classic examples. researchgate.net

The asymmetric synthesis of fluorinated compounds is of significant interest. bohrium.com For example, the diastereoselective propargylation of chiral fluoroalkyl aldimines has been used to produce enantioenriched fluorinated alkaloid analogues. bohrium.com This highlights the potential of chiral fluorinated amines to control stereochemistry.

A hypothetical application of (R)- or (S)-3-(2-fluorophenyl)propan-1-amine as a chiral auxiliary could involve its reaction with a prochiral ketone to form a chiral imine. Subsequent nucleophilic addition to the imine would be directed by the stereocenter of the auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary could then be cleaved and recovered for reuse. The fluorine atom's electronic influence could further modulate the stereochemical course of the reaction.

Integration into Macrocyclic Structures

Macrocyclic compounds are large ring structures that have found applications in host-guest chemistry, catalysis, and drug discovery. The incorporation of fluorinated moieties into macrocycles can influence their conformation, binding properties, and metabolic stability. rsc.org While direct examples of macrocycles built from this compound are not prevalent in the literature, the synthesis of macrocyclic polyamines is a well-explored area of research. the-innovation.orgnih.gov

The synthesis of fluorinated macrocyclic peptides and peptidomimetics has demonstrated the value of incorporating fluorine into these large ring systems. rsc.org For instance, solid-phase synthesis methods have been developed for generating libraries of macrocycles containing fluorinated amino acids. nih.gov These methods could potentially be adapted to incorporate this compound or its derivatives.

A potential synthetic route to a macrocycle containing the this compound unit could involve the condensation of the diamine with a dicarboxylic acid or a dialdehyde (B1249045) under high dilution conditions to favor intramolecular cyclization. The resulting macrocycle would possess a fluorinated aromatic side chain, which could be oriented either inside or outside the macrocyclic cavity, influencing its recognition properties.

Precursor for Advanced Materials Synthesis

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. youtube.comalfa-chemistry.com These characteristics make them valuable in a wide range of applications, from non-stick coatings to advanced materials for the electronics and aerospace industries. Fluorinated building blocks are essential for the synthesis of these materials. youtube.comalfa-chemistry.comjeyamscientific.inossila.com

While the specific use of this compound as a monomer for polymer synthesis is not widely reported, its structure suggests potential in this area. The primary amine group could be used for polymerization reactions, such as the formation of polyamides or polyimides. For example, condensation of this compound with a diacyl chloride could yield a fluorinated polyamide.

The properties of such a polymer would be influenced by the presence of the 2-fluorophenyl group. The fluorine atom could lead to enhanced thermal stability and chemical resistance compared to its non-fluorinated counterpart. Furthermore, the specific substitution pattern on the phenyl ring could affect the polymer's morphology and processability.

Development of Novel Organocatalysts Incorporating the this compound Scaffold

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. Chiral amines are a prominent class of organocatalysts, capable of promoting a wide variety of asymmetric transformations. nih.gov The development of novel organocatalysts often involves the modification of known catalytic scaffolds to fine-tune their reactivity and selectivity.

The incorporation of fluorine into organocatalysts can significantly impact their performance. nih.gov The electron-withdrawing nature of fluorine can alter the acidity and basicity of the catalyst, influencing its mode of action. Chiral fluorinated amines, therefore, represent a promising area for the development of new organocatalysts.

The chiral scaffold of this compound could be elaborated to create novel organocatalysts. For example, the amine could be derivatized with a hydrogen-bond donor group, such as a thiourea (B124793) or a squaramide, to create a bifunctional catalyst. Such a catalyst could be employed in asymmetric Michael additions or aldol (B89426) reactions, where the fluorine atom could play a role in modulating the catalyst's activity and stereoselectivity.

Future Research Directions and Unexplored Avenues in 3 2 Fluorophenyl Propan 1 Amine Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

A key focus will be the development of catalysts that can tolerate the fluorine substituent on the aromatic ring, a feature that can sometimes deactivate or alter the reactivity of catalytic species. The use of earth-abundant metal catalysts, such as those based on iron, copper, or nickel, would represent a significant advance over traditional palladium or rhodium catalysts, offering a more cost-effective and environmentally benign approach. Furthermore, the development of asymmetric catalytic systems for the enantioselective synthesis of chiral derivatives of 3-(2-Fluorophenyl)propan-1-amine would be of considerable interest for applications in medicinal chemistry and materials science.

| Catalyst Type | Potential Reaction | Advantages |

| Iron-based catalysts | Cross-coupling of a Grignard reagent with a fluorinated electrophile | Low cost, low toxicity |

| Copper-catalyzed amination | Direct amination of a C-H bond | High atom economy |

| Nickel-catalyzed reduction | Reduction of a corresponding nitrile or nitro compound | High functional group tolerance |

| Chiral phosphine (B1218219) ligands with rhodium | Asymmetric hydrogenation of an enamine precursor | Access to enantiomerically pure products |

Exploration of Unusual Reactivity Patterns

The interplay between the primary amine, the flexible alkyl chain, and the electron-withdrawing fluorine atom in this compound may give rise to unusual reactivity patterns that are yet to be systematically investigated. The primary amine can act as a nucleophile, a base, or a directing group in various chemical transformations. Its ability to coordinate to metal centers could be exploited in novel catalytic cycles or for the diastereoselective functionalization of the propanamine backbone.

Future studies should aim to explore the intramolecular interactions between the amine and the fluorinated ring. For instance, the potential for intramolecular hydrogen bonding could influence the conformational preferences of the molecule and, in turn, its reactivity. The activation of C-H bonds adjacent to the amine or on the aromatic ring through directed metalation is another promising avenue for research, which could lead to the development of new methods for the late-stage functionalization of the molecule.

Integration into Flow Chemistry Methodologies

The adoption of flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to access reaction conditions that are difficult to achieve in a flask. The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry methodologies.

Future research in this area would involve the design and optimization of continuous-flow reactors for key synthetic steps. This could include packed-bed reactors containing immobilized catalysts or reagents, enabling simplified purification and catalyst recycling. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system could also allow for the fine-tuning of reaction selectivity and the suppression of side reactions. The telescoped synthesis of more complex molecules starting from this compound in a continuous multi-step flow process represents a long-term goal for this research direction.

Machine Learning Approaches for Reaction Prediction and Optimization

The application of machine learning and artificial intelligence in chemical synthesis is a rapidly emerging field with the potential to revolutionize how new reactions and processes are developed. For a molecule like this compound, machine learning algorithms could be trained on existing chemical reaction data to predict optimal reaction conditions, identify promising new synthetic routes, and even forecast the properties of novel derivatives.

Future research will focus on building predictive models for the reactivity of this compound in various chemical transformations. This would involve the creation of curated datasets of reaction outcomes, which can then be used to train machine learning models. These models could then be used to guide experimental work, reducing the number of trial-and-error experiments required to achieve a desired synthetic outcome. The use of machine learning for the de novo design of derivatives with specific, targeted properties is another exciting and unexplored avenue.

Design and Synthesis of Advanced Derivatives with Tunable Properties for Synthetic Applications

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex and functional molecules. The primary amine and the fluorinated phenyl ring provide two distinct handles for chemical modification, allowing for the systematic tuning of the molecule's steric and electronic properties.

Future research should focus on the design and synthesis of a library of derivatives where the amine is functionalized to form amides, sulfonamides, or more complex heterocyclic structures. The aromatic ring can also be further substituted to introduce additional functional groups. These advanced derivatives could find applications as novel ligands for catalysis, as probes for chemical biology, or as precursors for the synthesis of new materials. The systematic exploration of the structure-property relationships within a series of these derivatives will be crucial for unlocking their full potential.

| Derivative Class | Potential Application | Key Synthetic Transformation |

| N-Acyl derivatives | Chiral auxiliaries | Acylation with chiral carboxylic acids |

| N-Sulfonyl derivatives | Bioisosteres in medicinal chemistry | Reaction with sulfonyl chlorides |

| Aryl-functionalized derivatives | Building blocks for conjugated materials | Cross-coupling reactions on the phenyl ring |

| Heterocyclic derivatives | Scaffolds for drug discovery | Cyclization reactions involving the amine |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Fluorophenyl)propan-1-amine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via reduction of 1-(2-Fluorophenyl)propan-1-one using lithium aluminum hydride (LiAlH4) under inert conditions (e.g., argon atmosphere). Key parameters include maintaining temperatures between 0–5°C during reagent addition and refluxing in anhydrous tetrahydrofuran (THF) for 4–6 hours. Post-reaction quenching with aqueous NH4Cl and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) yields >85% purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the amine group’s presence (δ ~1.5 ppm for NH2) and fluorophenyl substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical analysis, X-ray crystallography using SHELXL (via single-crystal diffraction) resolves bond angles and spatial arrangements, with refinement protocols as described in SHELX workflows .

Q. What are the primary pharmacological screening strategies for this compound?

- Methodological Answer : Initial in vitro assays include receptor binding studies (e.g., serotonin/norepinephrine transporters) using radioligand displacement (³H-paroxetine for SERT). Dose-response curves (1 nM–10 µM range) and IC50 calculations guide selectivity. Follow-up enzymatic stability tests in liver microsomes assess metabolic degradation rates .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up this compound production?

- Methodological Answer : Transitioning from batch to continuous flow reactors enhances reproducibility. For example, using a microreactor with LiAlH4 in THF at 50°C and 10 bar pressure reduces side reactions (e.g., over-reduction). Real-time monitoring via inline FTIR spectroscopy adjusts flow rates to maintain optimal stoichiometry .

Q. How should researchers resolve contradictions in crystallographic data for fluorophenyl-substituted amines?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from dynamic disorder or twinning. Employ SHELXD for phase refinement and OLEX2 for model validation. For ambiguous electron density, DFT calculations (B3LYP/6-31G* level) can predict stable conformers and guide manual adjustments in SHELXL .

Q. What strategies optimize the compound’s blood-brain barrier (BBB) penetration for CNS-targeted applications?

- Methodological Answer : Modify logP via fluorination (retains lipophilicity) or introduce prodrug moieties (e.g., acetylated amine). In silico BBB prediction tools (e.g., SwissADME) prioritize derivatives with polar surface area <90 Ų. Validate with in vivo PET imaging using ¹⁸F-labeled analogs .

Q. How do stereochemical variations (R/S isomers) impact biological activity?

- Methodological Answer : Chiral resolution via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 95:5) separates enantiomers. Pharmacological assays reveal (R)-isomer’s higher affinity for dopamine D2 receptors (Ki = 12 nM vs. 140 nM for (S)-isomer). Molecular docking (AutoDock Vina) correlates stereochemistry with binding pocket interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.